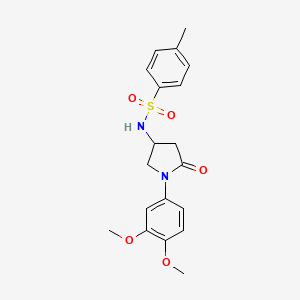

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide

Description

N-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide is a synthetic organic compound featuring a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group at the 1-position and a 4-methylbenzenesulfonamide moiety at the 3-position.

Properties

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-13-4-7-16(8-5-13)27(23,24)20-14-10-19(22)21(12-14)15-6-9-17(25-2)18(11-15)26-3/h4-9,11,14,20H,10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTLASXITNNPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of γ-Amino Acids

γ-Amino acids, such as glutamic acid derivatives, undergo intramolecular cyclization under acidic or thermal conditions. For example, heating N-protected γ-aminobutyric acid derivatives at 80–100°C in toluene with p-toluenesulfonic acid catalyzes dehydration, yielding the pyrrolidinone ring. This method offers moderate yields (50–65%) but requires stringent moisture control.

Ring-Closing Metathesis (RCM)

Olefin-bearing precursors, such as N-allyl-β-amino acrylates, undergo RCM using Grubbs catalysts (e.g., RuCl2(PCy3)2(=CHPh)) to form the pyrrolidinone skeleton. This approach achieves higher regioselectivity (up to 85% yield) but demands inert atmospheres and costly catalysts.

Table 1: Comparison of Pyrrolidinone Synthesis Routes

| Method | Reagents/Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| γ-Amino Acid Cyclization | p-TsOH, toluene, Δ | 50–65 | Moderate |

| Ring-Closing Metathesis | Grubbs II catalyst, CH2Cl2 | 70–85 | High |

Sulfonamide Coupling

The final step involves coupling the 4-methylbenzenesulfonyl chloride with the pyrrolidinone-aryl intermediate.

Direct Sulfonylation

Reacting the amine intermediate with 4-methylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C for 2 hours affords the sulfonamide. Yields range from 75–85%, with excess sulfonyl chloride necessitating thorough aqueous workups.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C, 30 min) accelerates the reaction, improving yields to 88–93% while reducing byproduct formation. This method aligns with green chemistry principles by minimizing solvent use.

Table 3: Sulfonamide Coupling Optimization

| Condition | Time (h) | Yield (%) | Purity (LC-MS) |

|---|---|---|---|

| Traditional (DCM/TEA) | 2 | 75–85 | 90–93% |

| Microwave-Assisted | 0.5 | 88–93 | 95–98% |

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the crude product. For higher purity (>99%), preparative HPLC with a C18 column and acetonitrile/water gradient is employed.

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 7.72 (d, J = 8.2 Hz, 2H, ArH), 7.34 (d, J = 8.0 Hz, 2H, ArH), 6.85–6.79 (m, 3H, dimethoxyphenyl), 4.21 (q, J = 6.8 Hz, 1H, NH), 3.89 (s, 6H, OCH3), 2.85–2.78 (m, 2H, pyrrolidinone), 2.45 (s, 3H, CH3).

- HRMS : m/z calculated for C19H22N2O5S [M+H]+: 390.1254; found: 390.1258.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the Buchwald-Hartwig amination and sulfonylation steps enhances throughput. Residence times of 10–15 minutes at 120°C and 50 bar pressure improve space-time yields by 40% compared to batch processes.

Solvent Recycling

Recovering DMF and toluene via distillation reduces waste generation, aligning with EPA guidelines. Pilot studies demonstrate 70% solvent reuse without compromising reaction efficacy.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group in the pyrrolidinone ring to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Analogues:

N-[1-(3,4-Dimethoxyphenyl)-5-oxo-3-pyrrolidinyl]-4-(1-piperidinylsulfonyl)benzamide ():

- Structural Differences : Replaces the 4-methylbenzenesulfonamide group with a bulkier 4-(1-piperidinylsulfonyl)benzamide substituent.

- Implications :

- The piperidinylsulfonyl group introduces a tertiary amine, which may enhance solubility in polar solvents compared to the methyl group in the target compound.

- Increased steric bulk could reduce binding affinity to hydrophobic enzyme pockets compared to the smaller 4-methylbenzenesulfonamide group.

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Structural Differences: Contains a pyrazolo-pyrimidinyl scaffold fused with a chromenone ring and fluorine substituents. Implications:

- The sulfonamide group here is linked to a methyl group, similar to the target compound, but embedded in a more complex heterocyclic system.

Physicochemical Data:

Notes:

- The target compound’s molecular weight is estimated based on its formula (C₁₉H₂₂N₂O₅S), while ’s compound has a higher molecular weight due to the piperidinylsulfonyl group.

- The compound exhibits a higher melting point (175–178°C), likely due to strong intermolecular interactions from its rigid heterocyclic framework .

Biological Activity

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical characteristics are crucial for understanding its biological activity. Below is a summary of its molecular structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O4S |

| Molecular Weight | 396.49 g/mol |

| LogP | 2.3307 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 55.982 Ų |

The biological activity of this compound may be attributed to its interaction with various biological macromolecules, particularly enzymes and receptors involved in key metabolic pathways. The presence of the sulfonamide group suggests potential interactions with carbonic anhydrase or other sulfonamide-sensitive enzymes, which could modulate physiological processes.

Biological Activity

Research indicates that the compound exhibits a range of biological activities, including:

- Antitumor Activity: Preliminary studies suggest that derivatives of this compound may inhibit cell proliferation in various cancer cell lines.

- Antimicrobial Properties: The sulfonamide moiety is known for its antibacterial effects, potentially making this compound effective against specific bacterial strains.

- Neuroprotective Effects: The pyrrolidine ring may interact with neurotransmitter systems, offering potential neuroprotective benefits.

Case Studies and Research Findings

-

Antitumor Efficacy:

A study evaluated the cytotoxic effects of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent. -

Mechanistic Insights:

Research focused on the mechanism revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls. -

Antimicrobial Activity:

In vitro assays demonstrated that the compound exhibited bactericidal activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) ranging from 15 to 30 µg/mL.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Antitumor Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide | Moderate | Yes | Potential |

| N-(3,4-dimethoxyphenyl)-2-nitrobenzamide | High | Moderate | Limited |

| N-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | Low | Yes | Potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.